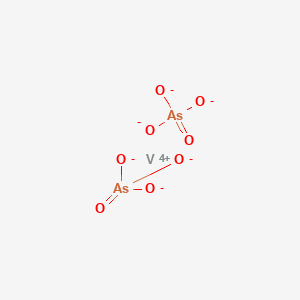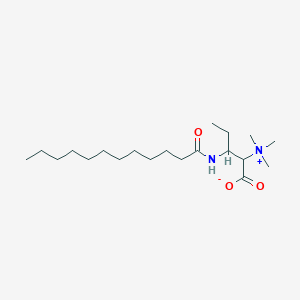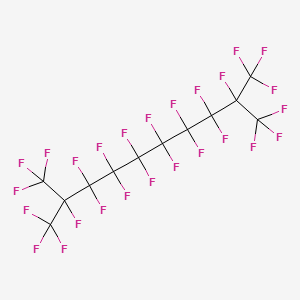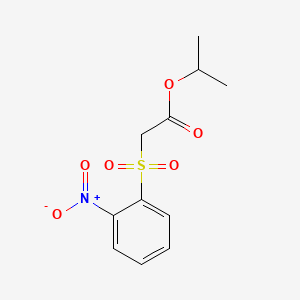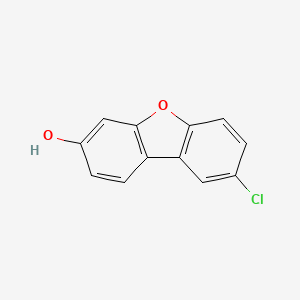
N,N''-Hexane-1,6-diylbis(N'-hexylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.574 g/mol . It is characterized by its structure, which includes two urea groups connected by a hexane chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) typically involves the reaction of hexamethylene diisocyanate with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexamethylene diisocyanate+Hexylamine→N,N”-Hexane-1,6-diylbis(N’-hexylurea)
Industrial Production Methods: In industrial settings, the production of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its ability to form stable bonds with other materials
Mechanism of Action
The mechanism of action of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves its interaction with specific molecular targets. The urea groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein stability, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
- N,N’-Hexane-1,6-diylbis(3-phenylprop-2-en-1-imine)
- N,N’-Hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide)
Comparison: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) is unique due to its specific structure, which includes two urea groups connected by a hexane chain. This structure allows it to form stable hydrogen bonds and interact with a wide range of biomolecules. In comparison, similar compounds may have different functional groups or chain lengths, leading to variations in their chemical properties and applications .
Properties
CAS No. |
89307-23-3 |
|---|---|
Molecular Formula |
C20H42N4O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-hexyl-3-[6-(hexylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H42N4O2/c1-3-5-7-11-15-21-19(25)23-17-13-9-10-14-18-24-20(26)22-16-12-8-6-4-2/h3-18H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
RIQWMBYGUHQQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


